2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate often involves multi-step organic reactions, utilizing principles of green chemistry when possible. For instance, regioselective synthesis approaches using bio-based chemicals like 2,3-pentanedione have been developed for creating novel bisphenols, which are key intermediates in synthesizing compounds with similar structural motifs (Schutyser et al., 2014).
Molecular Structure Analysis
The molecular structure of such complex compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These methods help in understanding the spatial arrangement of atoms, conformational flexibility, and overall geometry of the molecule, which are crucial for predicting its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Compounds with structures similar to 2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate may undergo various chemical reactions, including addition, substitution, and redox reactions. Their reactivity is influenced by the functional groups present in the molecule, such as ester, ether, and phenoxazinyl groups. These reactions are foundational for further modifications and applications of the compound in different domains.
Physical Properties Analysis
The physical properties, including solubility, melting point, boiling point, and phase behavior, are crucial for understanding the compound's behavior in different environments and applications. For example, liquid crystalline properties have been studied in compounds with similar structural features, indicating their potential for use in advanced materials (Huh et al., 1999).
Scientific Research Applications
Environmental Impact and Detection Techniques
- Environmental Presence and Detection : BPA, a chemical analog, is widely used in the production of polycarbonate plastics and epoxy resins. Its environmental presence has raised concerns due to its potential endocrine-disrupting effects. Research has focused on developing electrochemical sensors for detecting BPA, highlighting the importance of monitoring this compound in the environment (Subathra & Gunasekaran, 2014).
Health Concerns and Regulatory Assessments
Endocrine Disruption and Health Risks : BPA's ability to mimic or interfere with hormone functions has been linked to various health issues, including reproductive disorders, diabetes, and cardiovascular diseases. Studies have highlighted the need for assessing occupational exposures and understanding the risks posed by bisphenols to ensure workplace safety and public health (Kapustka et al., 2020).
Carcinogenic Potential Evaluation : The carcinogenic potential of bisphenol A has been evaluated, with findings suggesting that BPA is not likely carcinogenic to humans based on rodent studies and lack of genotoxic activity in standard tests. This assessment underscores the importance of a weight-of-evidence approach in determining the health risks of chemical compounds (Haighton et al., 2002).
Future Directions
properties
IUPAC Name |
1-O-(2,3-didodecoxypropyl) 5-O-(7-oxophenoxazin-3-yl) pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H67NO8/c1-3-5-7-9-11-13-15-17-19-21-30-49-34-38(50-31-22-20-18-16-14-12-10-8-6-4-2)35-51-43(47)24-23-25-44(48)52-37-27-29-40-42(33-37)53-41-32-36(46)26-28-39(41)45-40/h26-29,32-33,38H,3-25,30-31,34-35H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXJZRAXKDPIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCC(COC(=O)CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2)OCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50911450 |
Source
|
Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(dodecyloxy)propyl 3-oxo-3h-phenoxazin-7-yl pentanedioate | |
CAS RN |
110033-82-4 |
Source
|
Record name | Resorufinyl 1,2-O-dilaurylglycero-3-glutarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110033824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(dodecyloxy)propyl 3-oxo-3H-phenoxazin-7-yl pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50911450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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